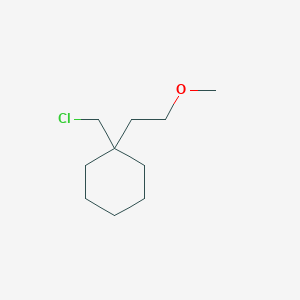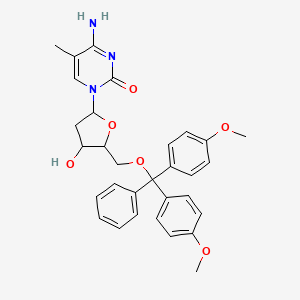
4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- is a synthetic nucleoside analog. It is commonly used in the field of DNA synthesis due to its unique structural properties. This compound is often referred to in the context of DNA phosphoramidites, which are essential for the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- involves several key steps. The exocyclic amine functions are protected by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and quality. The high coupling efficiency of DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated ammonia solution for deprotection and various oxidizing and reducing agents depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free nucleoside .
Scientific Research Applications
Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- has several scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides for various research purposes.
Biology: Plays a role in the study of DNA and RNA synthesis and function.
Medicine: Used in the development of therapeutic agents and diagnostic tools.
Industry: Employed in the production of high-quality oligonucleotides for various applications.
Mechanism of Action
The mechanism of action of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- involves its incorporation into DNA or RNA strands during synthesis. The molecular targets and pathways involved include the enzymes responsible for nucleic acid synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
- Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-
- Cytidine, 3’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite]
Uniqueness
Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-methyl- is unique due to its specific structural modifications, which enhance its stability and efficiency in DNA synthesis .
Properties
IUPAC Name |
4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZLXEMWXGXVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
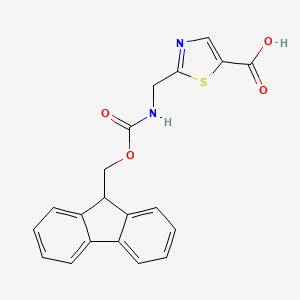
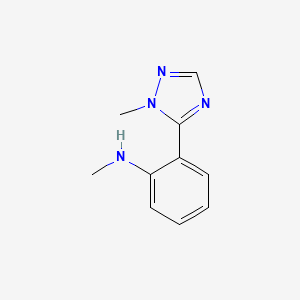
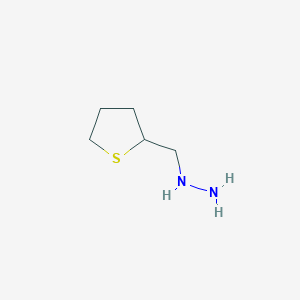
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)

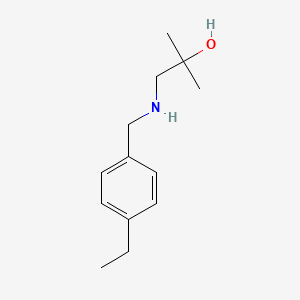
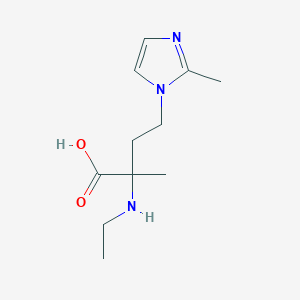
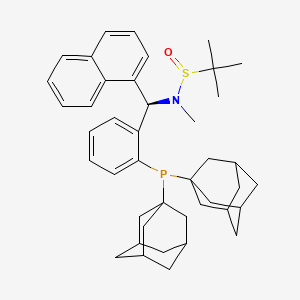


![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
